

# Disulfo-ICG Amine: A Technical Guide to Fluorescence Spectrum and Quantum Yield

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disulfo-ICG amine

Cat. No.: B12381631

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This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its fluorescence spectrum, quantum yield, and the experimental protocols necessary to characterize these properties.

## Core Photophysical Properties

**Disulfo-ICG amine** is a derivative of Indocyanine Green (ICG), engineered to enhance water solubility and provide a reactive primary amine group for covalent conjugation to biomolecules. These modifications are crucial for its use in aqueous biological environments and for targeted imaging applications. The additional sulfonate groups also help to reduce the propensity for aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching.<sup>[1]</sup>

The fluorescence of **Disulfo-ICG amine** lies within the near-infrared (NIR) window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This property allows for deeper tissue penetration of excitation and emission light, making it an ideal probe for in vivo imaging.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Disulfo-ICG amine** and its parent compound, ICG, for comparative purposes. It is important to note that photophysical properties such as quantum yield are highly dependent on the solvent environment.[\[2\]](#)

Table 1: Spectroscopic Properties of **Disulfo-ICG Amine** and ICG

Property	Disulfo-ICG Amine	Indocyanine Green (ICG)	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~780 - 790 nm	~780 - 789 nm	<a href="#">[3]</a> <a href="#">[4]</a>
Emission Maximum ( $\lambda_{em}$ )	~810 - 820 nm	~813 - 820 nm	<a href="#">[3]</a>
Molar Extinction Coefficient ( $\epsilon$ )	225,000 M <sup>-1</sup> cm <sup>-1</sup>	~200,000 - 230,000 M <sup>-1</sup> cm <sup>-1</sup>	
Stokes Shift	~30 - 40 nm	~24 - 30 nm	

Table 2: Fluorescence Quantum Yield ( $\Phi_f$ ) in Various Solvents

Fluorophore	Solvent	Quantum Yield ( $\Phi_f$ )	Reference
Disulfo-ICG amine derivative	Not Specified	0.028	
Indocyanine Green (ICG)	Water	~0.012 - 0.05	
Indocyanine Green (ICG)	Ethanol	~0.13 - 0.22	
Indocyanine Green (ICG)	DMSO	~0.13 - 0.42	

## Experimental Protocols

Accurate determination of the fluorescence quantum yield and the application of **Disulfo-ICG amine** in bioconjugation require precise experimental procedures.

## Protocol 1: Relative Fluorescence Quantum Yield Determination

The relative method is most commonly used to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

### I. Required Equipment:

- Spectrofluorometer: Capable of recording corrected emission spectra.
- UV-Vis Spectrophotometer: For measuring absorbance.
- Quartz Cuvettes: 1 cm path length.

### II. Selection of a Suitable Standard:

- Choose a quantum yield standard that absorbs and emits in a similar spectral region to **Disulfo-ICG amine**. For the NIR region, a well-characterized dye like ICG in a specific solvent (e.g., DMSO with a known  $\Phi_f$  of 0.13) can be used.
- The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.

### III. Procedure:

- Preparation of Solutions:
  - Prepare a series of dilute solutions of both the **Disulfo-ICG amine** and the standard dye in the same high-purity solvent.
  - The concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
- Absorbance Measurements:
  - Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

- Record the full absorbance spectrum to identify the absorption maximum.
- Fluorescence Measurements:
  - Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
  - Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
  - It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
- Data Analysis and Calculation:
  - Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
  - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
  - The fluorescence quantum yield of the sample ( $\Phi_x$ ) is calculated using the following equation:
$$\Phi_x = \Phi_s * (Grad_x / Grad_s) * (\eta_x^2 / \eta_s^2)$$
  - Where:
    - $\Phi$  is the fluorescence quantum yield.
    - Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
    - $\eta$  is the refractive index of the solvent.
    - The subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.

## Protocol 2: Antibody Conjugation with Disulfo-ICG Amine

The primary amine group on **Disulfo-ICG amine** allows for its covalent attachment to biomolecules, such as antibodies, through the formation of a stable amide bond with carboxylic acid groups. This is typically achieved using carbodiimide chemistry (EDC/NHS).

#### I. Required Materials:

- **Disulfo-ICG amine**
- Antibody or protein to be labeled
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Reaction Buffer (e.g., PBS, pH 7.4)
- Purification column (e.g., Sephadex G-25)

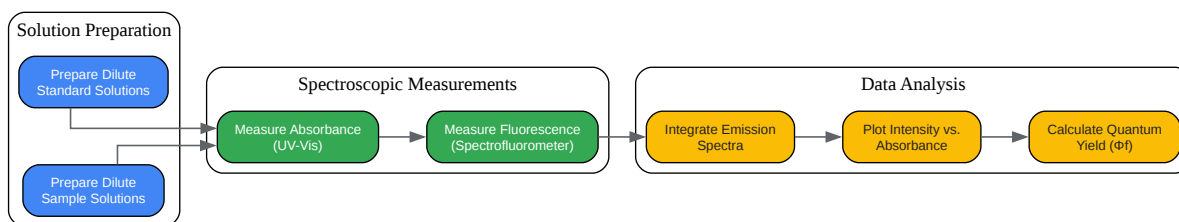
#### II. Procedure:

- Activation of Antibody:
  - Dissolve the antibody in the reaction buffer.
  - Add a molar excess of EDC and NHS to the antibody solution to activate the carboxylic acid groups.
  - Incubate the reaction mixture for 15-30 minutes at room temperature.
- Conjugation Reaction:
  - Dissolve the **Disulfo-ICG amine** in the reaction buffer.
  - Add the **Disulfo-ICG amine** solution to the activated antibody solution. The molar ratio of dye to protein can be optimized to achieve the desired degree of labeling.
  - Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
- Purification of the Conjugate:

- Remove the unreacted dye and coupling reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
- The first colored fraction will contain the labeled antibody.
- Characterization of the Conjugate:
  - Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~780 nm). The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
  - Purity: Analyze the purified conjugate by SDS-PAGE to confirm the covalent attachment of the dye to the antibody and to check for any aggregation.

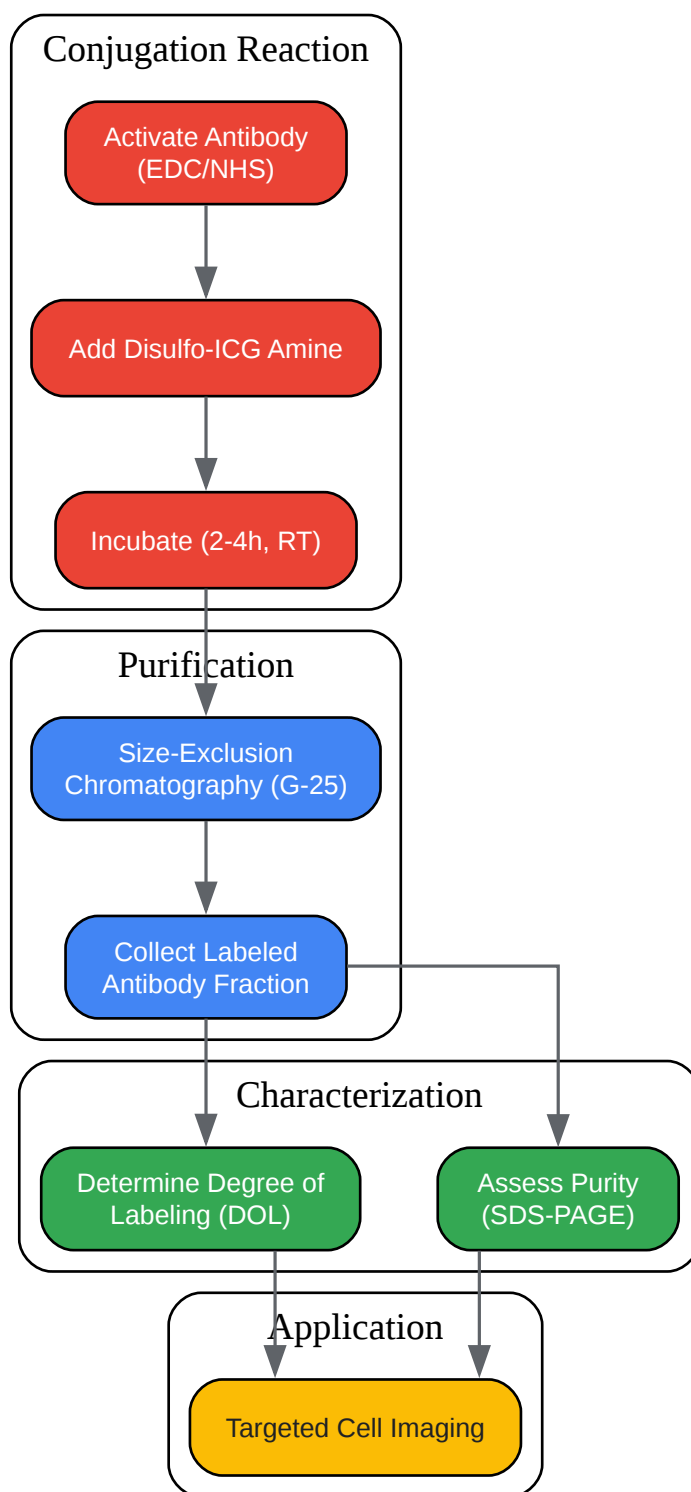
## Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.



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Workflow for Relative Quantum Yield Determination.



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Workflow for Antibody Conjugation and Imaging.

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## References

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- To cite this document: BenchChem. [Disulfo-ICG Amine: A Technical Guide to Fluorescence Spectrum and Quantum Yield]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381631#fluorescence-spectrum-and-quantum-yield-of-disulfo-icg-amine>]

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